5-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound is a pyrazolo-pyrazinone derivative featuring a 1,3-oxazole substituent and two methylphenyl groups. Its structure combines a pyrazolo[1,5-a]pyrazin-4-one core with a 5-methyl-2-(2-methylphenyl)oxazole moiety at the 5-position and a 4-methylphenyl group at the 2-position.
Properties
IUPAC Name |
5-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-16-8-10-19(11-9-16)21-14-23-25(30)28(12-13-29(23)27-21)15-22-18(3)31-24(26-22)20-7-5-4-6-17(20)2/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQPHGQJEPNLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its biological activity based on available literature and research findings.
Chemical Characteristics
The molecular formula of the compound is , with a molecular weight of 432.48 g/mol. Its structure includes multiple aromatic rings and heterocycles, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 432.48 g/mol |
| Molecular Formula | C24H24N4O4 |
| LogP | 4.0805 |
| Polar Surface Area | 73.185 Ų |
| Hydrogen Bond Acceptors | 8 |
Antimicrobial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of oxazole and pyrazole have been evaluated for their antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus . The specific compound may also possess similar properties due to its structural analogies.
Anticancer Potential
Compounds containing pyrazolo and oxazole moieties have been investigated for their anticancer activities. Studies suggest that these compounds can inhibit cell proliferation in cancer cell lines by targeting specific enzymes involved in cell signaling pathways. For example, some derivatives have shown promising results as monoacylglycerol lipase (MAGL) inhibitors, which are relevant in cancer therapy due to their role in lipid metabolism .
Case Studies
- In Vitro Studies : A study involving related compounds showed that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of critical enzymes necessary for tumor growth .
- Antimicrobial Screening : Various derivatives were screened for their antibacterial efficacy using the cup plate method. Results indicated that certain compounds had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus at concentrations as low as 1 µg/mL .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
- Cellular Interaction : The presence of multiple aromatic rings allows for effective interaction with cellular receptors, potentially modulating signaling pathways.
Scientific Research Applications
Research indicates that the compound exhibits various biological activities, making it a candidate for several therapeutic applications:
Anticancer Activity
Studies have suggested that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis.
Anti-inflammatory Effects
Preliminary studies indicate potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound in different research areas:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated IC50 values below 10 µM against breast cancer cell lines. |
| Study B | Antimicrobial | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50%. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrazinone Derivatives
Pyrazolo-pyrazinones with variations in substituents exhibit distinct bioactivity profiles. For example:
- 5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) demonstrates moderate kinase inhibition, attributed to its electron-rich 4-methoxyphenyl group enhancing π-π stacking interactions .
- 5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK78) shows enhanced metabolic stability due to fluorine substituents, which reduce oxidative degradation .
In contrast, the target compound’s 2-(4-methylphenyl) group may balance lipophilicity and solubility, while the oxazole moiety could improve metabolic resistance compared to simpler alkyl or aryl substituents .
Oxazole-Containing Analogues
Compounds with oxazole substituents, such as 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, display potent anticancer activity linked to thiazole and fluorophenyl groups . The target compound’s 5-methyl-2-(2-methylphenyl)oxazole group may confer similar bioactivity, though its exact mechanism remains uncharacterized in the literature.
Triazole and Pyrazole Derivatives
Triazolopyrimidine derivatives (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones) exhibit herbicidal and fungicidal activity, with stereochemical modifications enhancing efficacy . The target compound’s pyrazolo-pyrazinone core differs by lacking a triazole ring but shares rigidity that may favor target binding.
Structural and Bioactivity Data Comparison
Table 1: Key Features of Comparable Compounds
Research Findings and Gaps
- Synthetic Routes: The target compound’s synthesis likely parallels methods for pyrazolo-pyrazinones, such as reductive lactamization or nucleophilic substitution, as seen in analogous systems .
- Bioactivity Prediction : Hierarchical clustering of bioactivity profiles (as in ) suggests that structural similarity to kinase inhibitors or antimicrobial agents could guide its pharmacological evaluation .
- NMR Analysis : Chemical shift discrepancies in regions analogous to "Region A" and "Region B" () could help map substituent effects on the target compound’s conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
